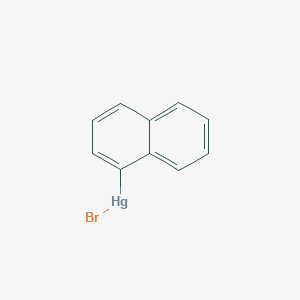

Bromo(naphthalen-1-yl)mercury

Description

Bromo(naphthalen-1-yl)mercury (CAS 51724-96-0) is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a naphthalen-1-yl group. Its structure combines the electrophilic mercury center with a bulky aromatic substituent, influencing its reactivity and stability. Organomercury compounds are historically significant in synthetic chemistry but are highly toxic and hazardous. Bromo(naphthalen-1-yl)mercury, like other mercury(II) bromides, is sensitive to heat and mechanical shock, posing explosion risks under such conditions .

Properties

CAS No. |

51724-96-0 |

|---|---|

Molecular Formula |

C10H7BrHg |

Molecular Weight |

407.66 g/mol |

IUPAC Name |

bromo(naphthalen-1-yl)mercury |

InChI |

InChI=1S/C10H7.BrH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q;;+1/p-1 |

InChI Key |

BMBONPOIAVEKNF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[Hg]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(naphthalen-1-yl)mercury can be synthesized through the reaction of 4-bromo-naphthalen-1-amine with mercuric acetate, followed by treatment with sodium chloride . This method involves the formation of an intermediate compound, which is then reacted with tellurium tetrabromide to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bromo(naphthalen-1-yl)mercury undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction, altering the oxidation state of the mercury atom.

Common Reagents and Conditions

Common reagents used in reactions involving bromo(naphthalen-1-yl)mercury include Grignard reagents, sodium chloride, and tellurium tetrabromide . These reactions typically occur under controlled laboratory conditions with specific temperature and pressure requirements.

Major Products Formed

The major products formed from reactions involving bromo(naphthalen-1-yl)mercury depend on the specific reagents and conditions used. For example, reactions with tellurium tetrabromide can yield aryltellurium compounds .

Scientific Research Applications

Bromo(naphthalen-1-yl)mercury has several scientific research applications, including:

Chemistry: Used in the synthesis of organometallic compounds and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.

Mechanism of Action

The mechanism of action of bromo(naphthalen-1-yl)mercury involves its interaction with molecular targets such as enzymes and cellular components. The compound’s effects are mediated through its ability to form covalent bonds with biological molecules, leading to alterations in their structure and function . The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Structural and Reactivity Profiles

Key structural analogs include:

- Stability : The naphthalen-1-yl group enhances steric hindrance compared to smaller substituents (e.g., methyl or phenyl), moderately improving thermal stability. However, bromo-containing mercury compounds generally exhibit lower stability than chloro analogs due to weaker Hg–Br bonds .

- Reactivity : All listed compounds share high explosive reactivity when heated or struck, a hallmark of mercury(II) bromides .

Electronic and Steric Effects

- Electron-Withdrawing Groups : Trifluoromethyl and bromo substituents increase mercury's electrophilicity, accelerating reactions with nucleophiles. However, the naphthalen-1-yl group’s bulk may hinder such interactions, reducing reactivity compared to smaller analogs like bromo(methyl)mercury .

- Aromatic vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.